
4-(Pentyloxy)phenyl 4-butylbenzoate
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Overview
Description
4-(Pentyloxy)phenyl 4-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(pentyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 4-(pentyloxy)phenol and 4-butylbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 4-(Pentyloxy)phenol and 4-butylbenzoic acid.
Reduction: 4-(Pentyloxy)phenylmethanol and 4-butylbenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-butylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-butylbenzoate is primarily related to its ability to interact with lipid bilayers and biological membranes. The pentyloxy and butylbenzoate groups confer amphiphilic properties, allowing the compound to integrate into lipid environments. This integration can affect membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoate moiety.
4-(Pentyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester linkage.
4-(Butyloxy)phenyl 4-butylbenzoate: Similar but with a butyloxy group instead of a pentyloxy group.
Uniqueness
4-(Pentyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature and ability to interact with lipid membranes make it particularly valuable in research related to membrane dynamics and drug delivery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Pentyloxy)phenyl 4-butylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via esterification between 4-pentyloxybenzoic acid and 4-butylphenol. A common approach involves acid-catalyzed Fischer esterification (using H₂SO₄ or p-toluenesulfonic acid) or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 acid:phenol) and reflux time (typically 6–12 hrs) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>80%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and substituent positions (e.g., δ 7.8–8.1 ppm for aromatic protons, δ 4.0–4.2 ppm for pentyloxy -OCH₂- groups) .
- FTIR : Detect ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C (1250–1150 cm⁻¹).
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. How can researchers ensure compound purity for reproducibility in experimental studies?
- Purity Protocols :
- Use recrystallization (ethanol/water mixture) to remove unreacted precursors.
- Validate purity via melting point analysis (literature comparison) and HPLC with gradient elution (e.g., 70% acetonitrile/30% water) .
Advanced Research Questions
Q. What strategies resolve contradictions in mesomorphic behavior reported for this compound?
- Data Reconciliation :
- Compare thermal analysis (DSC) protocols: Heating/cooling rates (e.g., 5°C/min vs. 10°C/min) significantly affect phase transition observations.
- Characterize polymorphism via X-ray diffraction (XRD) to identify crystalline vs. liquid crystalline phases .
- Cross-validate with polarized optical microscopy (POM) to confirm texture changes (e.g., schlieren vs. focal conic patterns) .
Q. How does the compound’s hydrolytic stability under varying pH conditions impact its application in liquid crystal devices?
- Stability Assessment :
- Conduct accelerated degradation studies: Expose the compound to acidic (HCl, pH 2) and basic (NaOH, pH 12) conditions at 60°C. Monitor ester hydrolysis via HPLC-MS.
- Results: Hydrolysis is negligible at pH 4–8 (t₁/₂ > 100 hrs) but rapid at pH > 10 (t₁/₂ < 24 hrs). Recommend encapsulation in polymer matrices for device longevity .
Q. What computational methods predict the compound’s intermolecular interactions in mesophases?
- Modeling Approaches :
- Use Density Functional Theory (DFT) to calculate dipole moments and polarizability, correlating with experimental dielectric constants.
- Molecular Dynamics (MD) simulations reveal packing efficiency and tilt angles in smectic phases. Key parameters: Force fields (e.g., OPLS-AA), 10 ns simulation time .
Q. How can structural analogs of this compound be designed to enhance bioactivity or material properties?
- Analog Design :
Properties
CAS No. |
42815-60-1 |
---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-butylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
GPDMVKQFNWEQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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